Dioleoyl Phosphatidylserine: A Comprehensive Technical Guide
Dioleoyl Phosphatidylserine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and biological significance of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). This document details its physicochemical characteristics, its crucial role in cellular signaling pathways, and its emerging applications in drug delivery and therapy. Experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this knowledge.
Core Structure and Physicochemical Properties
Dioleoyl phosphatidylserine (DOPS) is a glycerophospholipid, a class of lipids that are major components of biological membranes.[1] Its structure consists of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and a phosphoserine head group at the sn-3 position.[2] The oleic acid chains are unsaturated, containing a single cis-double bond, which imparts fluidity to the membranes where DOPS is present.[3]
Chemical and Physical Data
A summary of the key chemical and physical properties of DOPS is presented in the tables below. This data is essential for researchers working with DOPS in various experimental settings, from liposome formulation to analytical characterization.
Table 1: General Chemical Properties of Dioleoyl Phosphatidylserine
| Property | Value | Source(s) |
| Molecular Formula | C42H78NO10P | [2][4] |
| Molecular Weight | 788.0 g/mol | [2][4] |
| IUPAC Name | (2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid | [2] |
| CAS Number | 70614-14-1 | [2] |
Table 2: Physical and Thermotropic Properties of Dioleoyl Phosphatidylserine
| Property | Value | Conditions | Source(s) |
| Physical Description | Solid | Room Temperature | [2] |
| Solubility | Poor in water; Soluble in polar organic solvents like ethanol, isopropanol, acetone, and chloroform. | Standard | [5][6] |
| Main Transition Temperature (Tm) | -40.3 °C (extrapolated) | Ambient Pressure | [7] |
| Critical Micelle Concentration (CMC) | Not explicitly found for DOPS, but related phospholipids like DOPC have CMCs in the micromolar range. | Varies with temperature and medium | [8][9] |
| Stability | Prone to degradation, particularly in aqueous solutions. Stable as a powder at -20°C for extended periods. | Varies with formulation and storage | [10][11][12][13] |
Biological Significance and Signaling Pathways
Phosphatidylserine, and by extension DOPS, plays a critical role in a variety of cellular processes, most notably apoptosis (programmed cell death) and immune regulation. In healthy cells, PS is strictly localized to the inner leaflet of the plasma membrane.[14][15] However, upon initiation of apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet, where it acts as an "eat-me" signal for phagocytic cells.[14][16]
This externalization of PS is a key event that allows for the silent clearance of apoptotic cells, preventing an inflammatory response.[14] In the context of cancer, many tumor cells constitutively express PS on their outer surface, which contributes to an immunosuppressive tumor microenvironment.[14][17][18] This has made PS a promising target for cancer therapy.[14]
Role in Apoptosis and Phagocytosis
The externalization of DOPS on the surface of apoptotic cells is a critical signal for their recognition and engulfment by phagocytes, such as macrophages. This process, known as efferocytosis, is essential for tissue homeostasis and the resolution of inflammation.
Involvement in Protein Kinase C (PKC) and Akt Signaling
Phosphatidylserine is a critical cofactor for the activation of several important signaling proteins, including Protein Kinase C (PKC) and Akt (also known as Protein Kinase B). The negatively charged headgroup of DOPS provides an anchor point at the cell membrane for these proteins, facilitating their activation.
PKC Activation:
Applications in Drug Development
The unique biological properties of DOPS, particularly its exposure on cancer cells and its ability to form liposomes, have made it a molecule of great interest in drug development.
SapC-DOPS Nanovesicles for Cancer Therapy
One of the most promising applications of DOPS is in the formulation of SapC-DOPS nanovesicles. These are small, stable vesicles composed of Saposin C (a lysosomal protein) and DOPS. SapC-DOPS has been shown to selectively target and kill a variety of cancer cells that expose PS on their surface, while sparing normal cells.[14][18] This targeted approach offers the potential for a more effective and less toxic cancer therapy.[17]
DOPS in Liposomal Drug Delivery Systems
DOPS can be incorporated into liposomal formulations to enhance their therapeutic efficacy. The inclusion of the negatively charged DOPS can influence the stability, charge, and biological interactions of the liposomes. For example, DOPS-containing liposomes can be used to target macrophages for the delivery of immunomodulatory agents.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments involving DOPS.
Preparation of DOPS-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes containing DOPS.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
Other lipids as required (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials and syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DOPS and other lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to ensure a uniform size distribution.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, it is recommended to purge the container with an inert gas like argon to prevent lipid oxidation.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect the externalization of phosphatidylserine during apoptosis.
Materials:
-
Cells to be assayed
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating the cells with an appropriate agent for a specified time. Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Conclusion
Dioleoyl phosphatidylserine is a phospholipid with significant and diverse roles in cell biology and medicine. Its fundamental involvement in apoptosis and immune signaling has made it a key molecule of study for understanding these complex processes. Furthermore, the unique properties of DOPS, particularly its exposure on the surface of cancer cells, are being actively exploited for the development of novel and targeted cancer therapies. This guide provides a solid foundation for researchers and drug development professionals to further explore and utilize the potential of this important biomolecule.
References
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- 2. Dioleoylphosphatidylserine | C42H78NO10P | CID 6438639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Dioleoyl Phosphatidylserine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. guanjiebio.com [guanjiebio.com]
- 7. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phospholipid-research-center.com [phospholipid-research-center.com]
- 10. DSPS | Dioctadecanoylphosphatidylserine | phospholipid | TargetMol [targetmol.com]
- 11. soft-gel.com [soft-gel.com]
- 12. US8324187B2 - Stabilized formulations of phosphatidylserine - Google Patents [patents.google.com]
- 13. EP1663157B1 - Stabilized formulations of phosphatidylserine - Google Patents [patents.google.com]
- 14. Phosphatidylserine: The Unique Dual-Role Biomarker for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dys-regulated phosphatidylserine externalization as a cell intrinsic immune escape mechanism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 17. Enhanced phosphatidylserine-selective cancer therapy with irradiation and SapC-DOPS nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Variation in human cancer cell external phosphatidylserine is regulated by flippase activity and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphatidylserine (PS) Liposomes - CD Bioparticles [cd-bioparticles.net]
